

# Application Note: (Asp)2-Rhodamine 110 Assay for Microplate Readers

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## Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B15589680

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## Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. The **(Asp)2-Rhodamine 110** assay, also known as the DEVD-Rhodamine 110 assay, is a highly sensitive and specific method for detecting the activity of caspase-3 and -7 in cell lysates and purified enzyme preparations. This application note provides a detailed protocol for utilizing this fluorogenic assay in a microplate format, making it suitable for high-throughput screening and quantitative analysis of apoptosis.

## Assay Principle

The **(Asp)2-Rhodamine 110** assay is based on the highly specific recognition and cleavage of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) by activated caspase-3 and -7. The substrate consists of two DEVD peptides linked to a rhodamine 110 (R110) molecule, rendering it non-fluorescent. In the presence of active caspase-3 or -7, the enzyme cleaves the amide bonds between the DEVD peptide and the R110 dye. This two-step cleavage process first generates a mono-peptide intermediate with some fluorescence, followed by the release of the free R110, which exhibits a strong, green fluorescence.<sup>[1][2]</sup> The fluorescence intensity is

directly proportional to the amount of active caspase-3/7 in the sample and can be easily measured using a fluorescence microplate reader.

The enzymatic reaction is as follows:

$(\text{DEVD})_2\text{-R110 (Non-fluorescent)} \xrightarrow{\text{Caspase-3/7}} \text{DEVD-R110 (Fluorescent)} + \text{DEVD DEVD-R110 (Fluorescent)} \xrightarrow{\text{Caspase-3/7}} \text{R110 (Highly Fluorescent)} + \text{DEVD}$

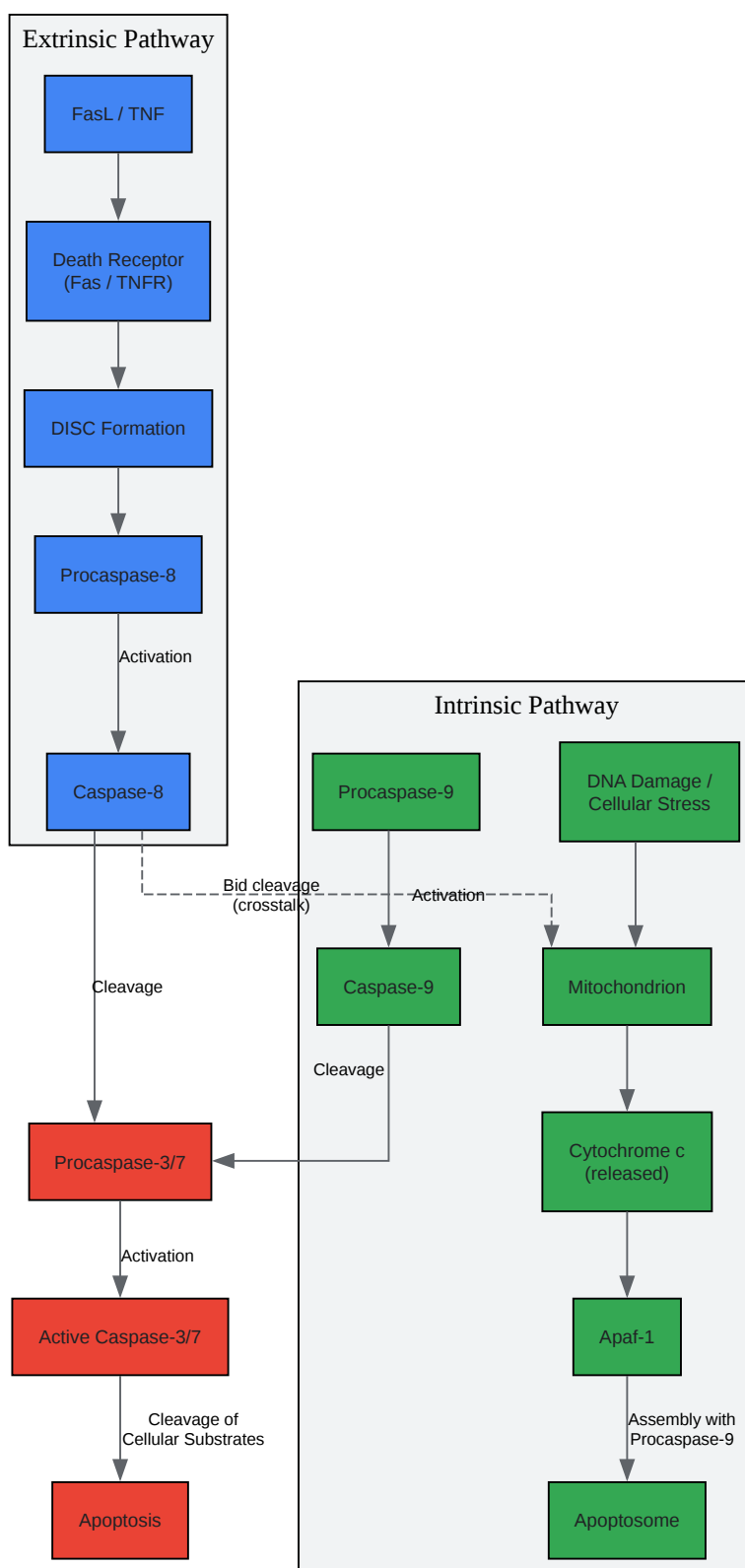
## Quantitative Data Summary

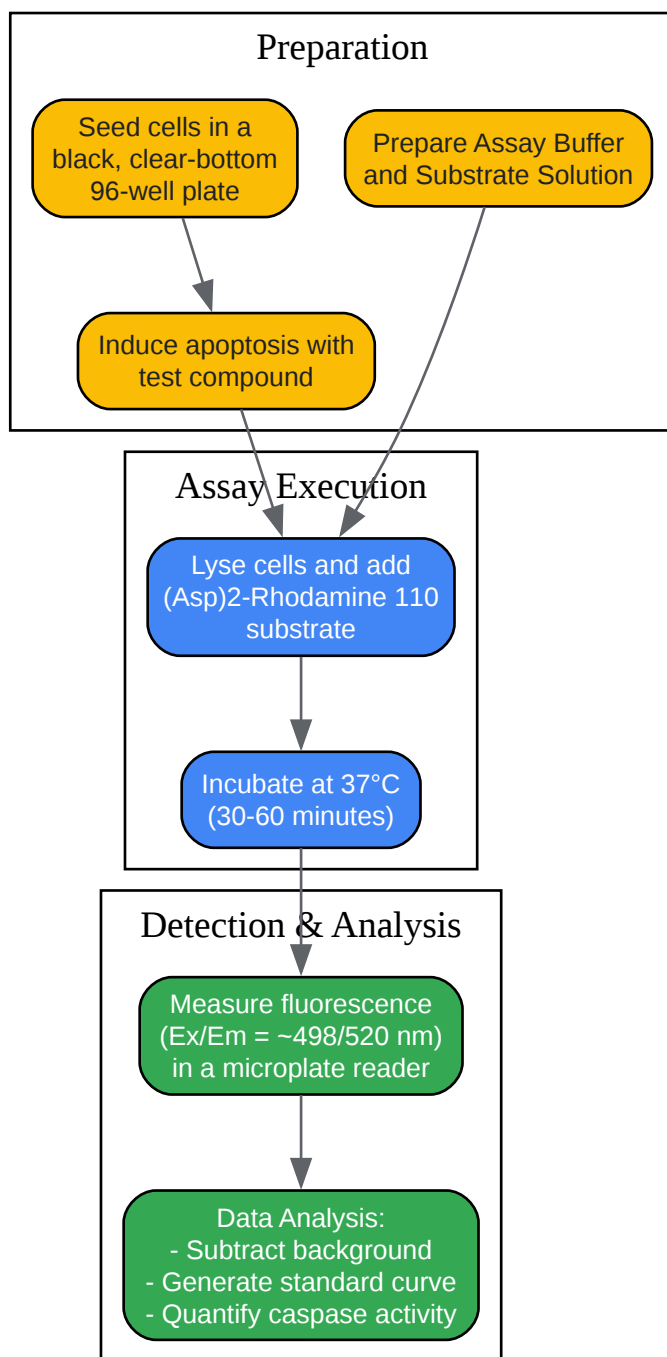
The **(Asp)2-Rhodamine 110** assay is a robust and sensitive method for quantifying caspase-3/7 activity. Key performance characteristics are summarized in the table below.

Parameter	Value	Notes
Excitation Wavelength	~490-500 nm	Optimal excitation for Rhodamine 110.[3]
Emission Wavelength	~520-522 nm	Peak fluorescence emission of Rhodamine 110.[3]
Assay Format	96-well or 384-well microplate	Suitable for high-throughput screening.
Assay Type	Endpoint or Kinetic	Endpoint is common for quantification using a standard curve.
Dynamic Range	Dependent on cell type and inducer concentration. A standard curve using free Rhodamine 110 can be prepared, typically from 0.1 $\mu$ M to 10 $\mu$ M, to determine the linear range.	A linear response is typically observed over several orders of magnitude of caspase concentration.[4]
Sensitivity	Low nanomolar to picomolar detection of active caspase-3/7.	The high quantum yield of Rhodamine 110 contributes to the assay's sensitivity.
Z'-Factor	> 0.5 is considered excellent for HTS.	The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. It is calculated using the means ( $\mu$ ) and standard deviations ( $\sigma$ ) of the positive (p) and negative (n) controls: $Z' = 1 - (3\sigma_p + 3\sigma_n) /  \mu_p - \mu_n $ A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]

## Signaling Pathway

Caspase-3 and -7 are activated through two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of these executioner caspases.





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